4beta-Hydroxycholesterol-d4, also known as 4beta-hydroxycholesterol, is a derivative of cholesterol characterized by a hydroxyl group at the 4beta position. It is classified as a sterol lipid molecule, belonging to the broader category of cholesterols and their derivatives. This compound is significant in the context of metabolic processes, particularly in its role as a biomarker for cytochrome P450 3A activity.
4beta-Hydroxycholesterol-d4 is synthesized in the human body primarily through the metabolism of cholesterol by cytochrome P450 enzymes, specifically cytochrome P450 3A4. This compound is hydrophobic and largely insoluble in water, which influences its biological activity and interactions within cellular environments. As a sterol, it plays a crucial role in various physiological processes, including lipid metabolism and cellular signaling.
The synthesis of 4beta-hydroxycholesterol involves the oxidation of cholesterol. This reaction typically employs cytochrome P450 3A4 as the catalyst under controlled conditions to achieve selective hydroxylation at the 4beta position. The reaction parameters, such as temperature and pH, are critical for optimizing yield and purity. In industrial settings, large-scale biotransformation processes using recombinant microorganisms expressing cytochrome P450 3A4 are common to enhance production efficiency.
The molecular formula of 4beta-hydroxycholesterol is C27H46O2, with a molecular weight of approximately 402.7 g/mol. The structure features a steroid nucleus with a hydroxyl group at the 4beta position, contributing to its functional properties. The compound's three-dimensional structure can be visualized using molecular modeling software or databases like the Human Metabolome Database.
4beta-hydroxycholesterol participates in various chemical reactions essential for its metabolism and function. Key reactions include:
These reactions lead to the formation of various oxysterols and other cholesterol derivatives that play vital roles in cellular signaling and metabolism.
4beta-hydroxycholesterol acts primarily as an agonist for liver X receptors (LXR) and influences the activity of sterol regulatory element-binding proteins (SREBP1c). The activation of LXR by this compound induces lipogenic pathways that promote de novo lipogenesis. It also modulates cholesterol influx and efflux, thereby playing a significant role in lipid homeostasis.
These properties reflect its hydrophobic nature, which affects its bioavailability and interaction with biological membranes.
4beta-hydroxycholesterol serves as an endogenous biomarker for assessing cytochrome P450 3A activity in drug development studies. Its measurement can provide insights into drug-drug interactions and metabolic responses to pharmaceutical agents. Additionally, it has been implicated in studies related to lipid metabolism, making it valuable for research on metabolic diseases and conditions associated with dyslipidemia.
The strategic design of 4β-hydroxycholesterol-d4 (CAS: 1363529-44-5) incorporates four deuterium atoms at the terminal methyl group of the cholesterol side chain (positions 25, 26, and 27), yielding a molecular formula of C27H42D4O2 and a molecular weight of 406.70 g/mol [3] [6]. This isotopic labeling preserves the compound's biochemical identity while introducing a detectable mass shift essential for analytical discrimination. Deuterium placement at metabolically stable positions minimizes isotope effects that could alter enzymatic processing—a critical consideration for tracer integrity in metabolic studies [6].
Synthesis follows isotope exchange reactions or semi-synthetic pathways using deuterated precursors, with stringent purification via preparative HPLC and silica gel chromatography to achieve >98% isotopic purity [3] [6]. The synthetic process requires specialized handling under inert atmospheres due to the compound's susceptibility to autoxidation, with storage typically at -20°C in light-protected vials [6]. Analytical validation employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterium-labeled internal standards to confirm structural fidelity and isotopic enrichment [8].
Table 1: Characteristics of 4β-Hydroxycholesterol-d4
Property | Specification |
---|---|
CAS Registry Number | 1363529-44-5 |
Molecular Formula | C27H42D4O2 |
Molecular Weight | 406.70 g/mol |
Deuterium Positions | C25, C26, C27 (side chain methyl groups) |
Solubility | Soluble in DMSO, chloroform; insoluble in water |
Storage Conditions | -20°C, inert atmosphere, protected from light |
Isotopic Purity | ≥98% |
Deuterium labeling enables precise pharmacokinetic tracing of endogenous 4β-hydroxycholesterol (4β-OHC) dynamics. When administered intravenously, 4β-hydroxycholesterol-d4 exhibits indistinguishable behavior from endogenous 4β-OHC but provides a distinct MS signature for quantification. Studies in healthy volunteers revealed a prolonged elimination half-life of 60-64 hours, contrasting sharply with other oxysterols like 7α-hydroxycholesterol (t½ ≈ 0.5 hours) and 24-hydroxycholesterol (t½ ≈ 14 hours) [2]. This slow elimination is attributed to inefficient 7α-hydroxylation by CYP7A1—the rate-limiting step in bile acid synthesis—resulting in sustained plasma exposure ideal for monitoring chronic CYP3A4 modulation [2] [7].
Compartmental modeling of deuterium-labeled tracer data demonstrates that elevated plasma 4β-OHC in patients receiving CYP3A inducers (e.g., carbamazepine) stems from increased synthesis rather than reduced clearance. In one study, a patient on long-term carbamazepine exhibited a 4β-OHC-d4 half-life of 52 hours—comparable to healthy subjects—confirming induction-driven metabolite accumulation [2]. This kinetic stability allows single-time-point measurements to reflect average CYP3A activity over weeks, circumventing the need for continuous blood sampling [1] [7].
Table 2: Pharmacokinetic Parameters of Deuterium-Labeled 4β-Hydroxycholesterol
Parameter | Healthy Volunteers | CYP3A-Induced Patients | Method |
---|---|---|---|
Elimination Half-life (t½) | 60-64 hours | ~52 hours | IV bolus, LC-MS/MS analysis |
Volume of Distribution | Not reported | Similar to baseline | Isotope dilution assay |
Primary Elimination Pathway | Hepatic 7α-hydroxylation | Unchanged | Hepatocyte incubation studies |
Time to Steady-State | ~17 days | Reduced with inducers | Multi-dose pharmacokinetic model |
4β-hydroxycholesterol-d4 serves as a gold-standard tracer for validating endogenous CYP3A biomarkers. When co-administered with probe drugs like midazolam, it enables simultaneous assessment of enzyme activity and metabolite kinetics. Clinical studies demonstrate robust correlations between 4β-OHC-d4 clearance and midazolam pharmacokinetics during CYP3A modulation:
Physiologically Based Pharmacokinetic (PBPK) models incorporate deuterium tracer data to simulate CYP3A induction. These models account for covariates like ethnicity (higher baseline 4β-OHC in Asians vs. Africans), sex (elevated levels in females), and CYP3A5 genotype (contribution to 4β-OHC synthesis) [1] [10]. For instance, simulations accurately predict 4β-OHC dynamics in rheumatoid arthritis patients, where inflammation downregulates CYP3A4 [10].
Table 3: Clinical Applications in CYP3A4 Activity Profiling
Application | Findings | Advantages Over Exogenous Probes |
---|---|---|
Chronic Induction Monitoring | 20-fold 4β-OHC increase with carbamazepine vs. 10% with weak inducers | Avoids repeated drug administration |
Genetic Impact Assessment | 30% higher 4β-OHC in CYP3A51/1 carriers | Reflects combined CYP3A4/5 activity |
Drug-Drug Interaction (DDI) Risk Assessment | Detects >2-fold induction with 80% power (N=20) | Suitable for early-phase clinical trials |
Disease State Modeling | PBPK predicts 40% lower 4β-OHC in liver cirrhosis | Non-invasive phenotyping |
Limitations persist in detecting weak inhibitors or short-term CYP3A suppression. However, the tracer's utility shines in long-term studies (≥2 weeks), where traditional probes require repeated dosing. Ongoing refinements in LC-MS/MS assays (sensitivity: 0.1 ng/mL) and normalization to cholesterol or 4α-hydroxycholesterol (a non-CYP3A oxysterol) further enhance precision [7] [8].
CAS No.: 15245-44-0
CAS No.: 1449768-46-0
CAS No.: 576-42-1
CAS No.:
CAS No.: 12007-33-9